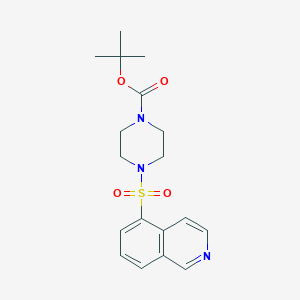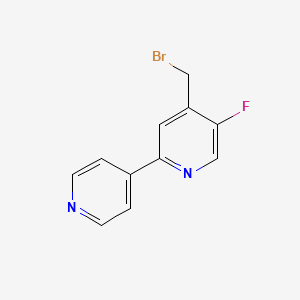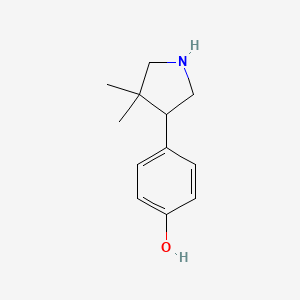![molecular formula C11H7ClN2O B13153930 6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
6-Chloro-[3,4'-bipyridine]-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are organic compounds consisting of two pyridyl rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 5th position on the bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde can be achieved through various methods, including metal-catalyzed cross-coupling reactions. One common method involves the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Another method involves the Stille coupling reaction, which uses a tin reagent and a palladium catalyst. This method is advantageous due to its high tolerance for various functional groups .
Industrial Production Methods
Industrial production of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-[3,4’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[3,4’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
6-Bromo-[3,4’-bipyridine]-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6-Chloro-[3,3’-bipyridine]: Similar structure but with the chlorine atom at a different position.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and a different bipyridine linkage.
Uniqueness
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and an aldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-5-pyridin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-7H |
InChIキー |
HCZSCOSFRDNJJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)

![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)



![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)


![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)
